molecular formula C18H21N5O3 B2519020 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide CAS No. 899995-76-7

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2519020
CAS No.: 899995-76-7
M. Wt: 355.398
InChI Key: QGCXUYXRVMCMKG-UHFFFAOYSA-N
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Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide is a chemically synthesized small molecule based on the pyrazolo[3,4-d]pyrimidine scaffold, a core structure known for its significant role in medicinal chemistry and biological probe development. This compound is designed for research applications primarily in the fields of oncology, enzymology, and signal transduction. Its molecular architecture, featuring a tert-butyl group and a 4-methoxyphenyl acetamide moiety, suggests potential as a key intermediate or functional probe for studying protein-ligand interactions. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established privileged structure in the design of kinase inhibitors and has demonstrated binding affinity for various enzymatic targets . Researchers can utilize this compound to investigate and modulate the activity of specific enzymes, such as carbonyl reductases, given that structurally related analogs have been identified as ligands for proteins like Carbonyl reductase [NADPH] 1 . The presence of the acetamide linker and aromatic systems may facilitate interactions with the active sites or allosteric pockets of target proteins, making it a valuable tool for mechanistic studies, high-throughput screening, and structure-activity relationship (SAR) exploration. This reagent is provided for research use only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-18(2,3)23-16-14(10-20-23)17(25)22(11-19-16)21-15(24)9-12-5-7-13(26-4)8-6-12/h5-8,10-11H,9H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCXUYXRVMCMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituents Molecular Weight Key Features
Target Compound N1: tert-butyl; C5: 2-(4-methoxyphenyl)acetamide ~347.4 (calculated*) Enhanced solubility from methoxy group; tert-butyl improves metabolic stability.
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclohexylacetamide (CAS 899751-41-8) N1: tert-butyl; C5: 2-cyclohexylacetamide 331.4 Higher lipophilicity due to cyclohexyl group; reduced solubility compared to methoxy analog.
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one N1: 4-fluoro-2-hydroxyphenyl; C6: tert-butyl ~345.3 (calculated) Hydroxyl and fluorine groups increase polarity; potential for hydrogen bonding.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Complex substituents (chromenyl, sulfonamide) 589.1 High molecular weight; sulfonamide enhances protein binding; fluorines improve metabolic resistance.

*Molecular weight calculated using formula C₁₉H₂₂N₅O₃.

Key Observations:

Lipophilicity and Solubility: The target compound’s 4-methoxyphenyl group balances lipophilicity (logP ~2.5 estimated) and aqueous solubility, whereas the cyclohexyl analog (logP ~3.2) is more lipophilic, likely reducing bioavailability .

Metabolic Stability :

  • The tert-butyl group in the target compound and its cyclohexyl analog reduces oxidative metabolism, a feature shared with 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl) derivatives .
  • Fluorinated compounds (e.g., chromenyl-sulfonamide) leverage fluorine’s electronegativity to block cytochrome P450-mediated degradation .

Electronic Effects :

  • The 4-methoxyphenyl group’s electron-donating methoxy may enhance π-π stacking in kinase binding pockets, contrasting with the electron-withdrawing fluorine in fluorophenyl derivatives .

Q & A

Q. Table 1: Comparison of Solvent Systems for Synthesis Optimization

SolventReaction Yield (%)Purity (%)Reference
Ethanol7895[2]
DMSO6590[10]
THF7288[4]

Q. Table 2: Key Biological Activities of Structural Analogues

SubstituentIC50 (nM) for Kinase XSelectivity IndexReference
4-Methoxyphenyl12.38.5[5]
4-Chlorophenyl9.86.2[7]
4-Trifluoromethyl7.110.4[19]

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